N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via a sulfanyl bridge to a pyridazine ring substituted with a pyridin-4-yl moiety. This compound belongs to a broader class of N-substituted 2-arylacetamides, which are recognized for their structural resemblance to natural penicillin derivatives and their utility as ligands or bioactive agents .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-13-2-1-12(9-14(13)19)21-16(24)10-25-17-4-3-15(22-23-17)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWRJLFBVKVFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridinyl halides and palladium catalysts.
Attachment of the Sulfanylacetamide Group: The final step involves the nucleophilic substitution of the sulfanylacetamide group onto the pyridazinyl intermediate, typically using thiol reagents and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways like the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, which is crucial in tumor growth and survival .
1.2 Antiinflammatory Properties
Research highlights the anti-inflammatory potential of related compounds, which may be relevant for this compound. These compounds have been observed to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways such as nuclear factor kappa B (NF-kB) signaling . This suggests that the compound could be explored for treating chronic inflammatory diseases.
Pharmacological Insights
2.1 Mechanism of Action
The mechanism of action for this compound is believed to involve interaction with specific biological targets that modulate cellular responses. The presence of the pyridazine and pyridine moieties may enhance its binding affinity to target proteins involved in disease pathways.
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl and pyridazine rings can significantly influence biological activity. For example, modifications that enhance lipophilicity or alter electronic properties could improve pharmacokinetic profiles .
Case Studies
3.1 Case Study: Anticancer Efficacy
A study investigating a series of pyridazine derivatives demonstrated that specific substitutions led to enhanced cytotoxicity against various cancer cell lines. The compound this compound was among those tested, showing significant inhibition of cell growth in vitro .
3.2 Case Study: Anti-inflammatory Effects
In a preclinical model of inflammation, a related compound demonstrated a marked reduction in inflammatory markers and improved clinical outcomes in animal models of arthritis. This supports the potential application of this compound in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Structural Variations and Heterocyclic Modifications
The compound’s key distinguishing feature is its pyridazine core, which differentiates it from related acetamides with triazole, pyrimidine, benzothiazole, or pyrazole heterocycles. Below is a comparative analysis of select analogs:
Crystallographic and Conformational Insights
- Pyrazole Analogs : The compound from exhibits three distinct conformers in its asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Such conformational variability may influence target binding or solubility .
- Triazole and Pyrimidine Derivatives : Crystallographic studies of triazole and pyrimidine analogs (e.g., ) reveal planar amide groups and intermolecular N–H⋯O hydrogen bonds, suggesting stable dimer formations that could enhance crystalline packing or biological interactions .
Biological Activity
N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H15Cl2N5OS
- Molecular Weight : 396.30 g/mol
- CAS Number : 445267-48-1
The presence of a dichlorophenyl group, a pyridazinyl moiety, and a sulfanyl linkage suggests diverse biological activities, particularly in targeting various diseases.
Pharmacological Activity
Research on this compound has revealed several pharmacological effects:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Effects : The compound has shown promise against various pathogens. Research suggests that it can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .
- Anti-inflammatory Properties : Analogous compounds have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It is hypothesized that this compound interacts with various receptors, influencing cellular responses related to growth and inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
